molecular formula C18H25FN2O B2960010 N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide CAS No. 954078-74-1

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide

Cat. No. B2960010
CAS RN: 954078-74-1
M. Wt: 304.409
InChI Key: GSYNIEHZCCEEAL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of piperazine derivatives, such as “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide”, has been a subject of research. Some methods include cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .

Scientific Research Applications

Cognitive Enhancement in Animal Models

N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide, referred to as FK962 in some studies, has been investigated for its potential cognitive-enhancing effects. Research conducted on rats has shown that FK962 can significantly ameliorate memory deficits in various animal models, including those induced by scopolamine, lesions in the nucleus basalis magnocellularis, and aging. This suggests that FK962 may facilitate somatostatinergic nerve activity in hippocampal neurons, indicating potential therapeutic value for cognitive disorders such as Alzheimer's disease (Tokita et al., 2005).

TNF-α Production Inhibition

Another area of research interest is the inhibition of TNF-α production, a key factor in inflammatory processes. A study on N-pyridinyl(methyl)fluorobenzamides, which are structurally related to this compound, revealed that these compounds exhibited significant activity as TNF-α production inhibitors. This finding suggests potential applications in treating inflammatory diseases (Collin et al., 1999).

Iron-Catalyzed Fluorination

In the field of organic synthesis, research has explored the use of N-fluoro-2-methylbenzamides, related to this compound, in iron-catalyzed, amide-directed C-H fluorination. This method demonstrates broad substrate scope and functional group tolerance, offering a valuable tool for the synthesis of fluorinated organic compounds, which are important in pharmaceuticals and materials science (Groendyke et al., 2016).

Anticonvulsant Activity

The anticonvulsant properties of 4-aminobenzamides, a category to which this compound belongs, have been investigated. Studies have found that certain derivatives exhibit significant protection against seizures induced by electroshock and pentylenetetrazole in animal models, highlighting the potential of these compounds in developing new antiepileptic drugs (Clark et al., 1984).

Antimicrobial Activity

Research into fluorobenzamides has also uncovered promising antimicrobial properties. Compounds synthesized with fluoro- and chloro-substituents demonstrated significant activity against a range of bacterial and fungal pathogens. This suggests that this compound and its derivatives could serve as a basis for the development of new antimicrobial agents (Desai et al., 2013).

Safety and Hazards

The safety and hazards associated with “N-((1-cyclopentylpiperidin-4-yl)methyl)-4-fluorobenzamide” are not explicitly mentioned in the search results. It’s always important to handle chemical compounds with care and follow safety guidelines .

Mechanism of Action

properties

IUPAC Name

N-[(1-cyclopentylpiperidin-4-yl)methyl]-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25FN2O/c19-16-7-5-15(6-8-16)18(22)20-13-14-9-11-21(12-10-14)17-3-1-2-4-17/h5-8,14,17H,1-4,9-13H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSYNIEHZCCEEAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2CCC(CC2)CNC(=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.